molecular formula C10H9N3 B1421404 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile CAS No. 1216270-80-2

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile

Cat. No. B1421404
M. Wt: 171.2 g/mol
InChI Key: AESZJTBUJATZNR-UHFFFAOYSA-N
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Description

“2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is a chemical compound with the CAS Number: 1216270-80-2 . Its IUPAC name is (8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The InChI code for “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is 1S/C10H9N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4H2,1H3 .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with bromine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The molecular weight of “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is 171.2 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Water-Mediated Synthesis : 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile can be synthesized using a water-mediated hydroamination process. This method does not require the deliberate addition of a catalyst and has been applied to the synthesis of various methylimidazo[1,2-a]pyridines (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

  • Iron-Catalyzed Dehydrogenative Coupling : The compound also plays a role in iron-catalyzed dehydrogenative sp3-sp2 coupling reactions. This process offers a novel approach to create heteroarylacetonitriles, which have applications in pharmaceutical synthesis (H. Su, Luyao Wang, Honghua Rao, & Hao Xu, 2017).

Pharmaceutical and Biological Research

Materials Science and Chemistry

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESZJTBUJATZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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